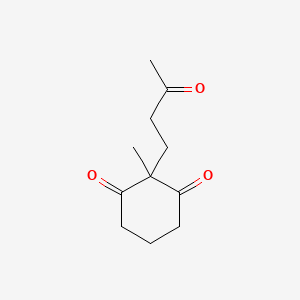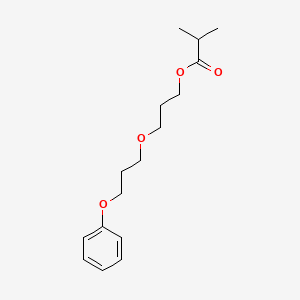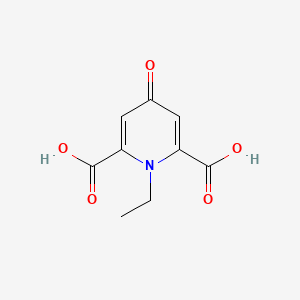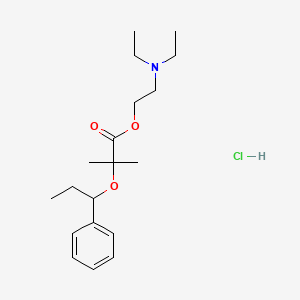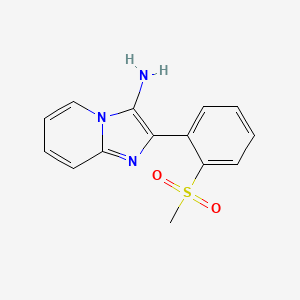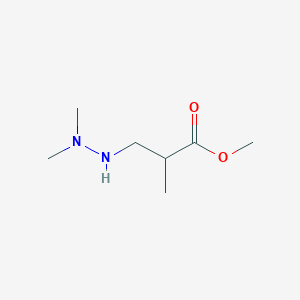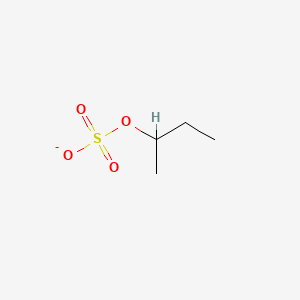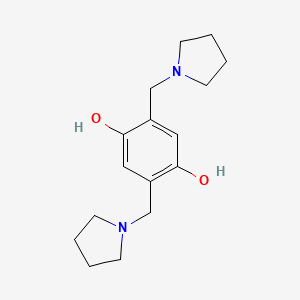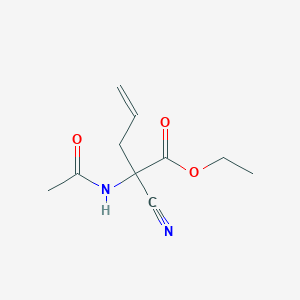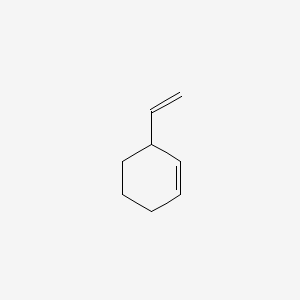![molecular formula C42H24 B14744266 Anthra[2,3-j]heptaphene CAS No. 214-77-7](/img/structure/B14744266.png)
Anthra[2,3-j]heptaphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthra[2,3-j]heptaphene is a polycyclic aromatic hydrocarbon known for its unique structure and properties. It is a member of the anthracene family, characterized by its extended conjugated system, which imparts significant stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-j]heptaphene typically involves multi-step organic reactions. One common method includes the cyclization of linear anthrafurandiones, which are synthesized through the cyclization of anthraquinone derivatives . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the heptaphene ring structure.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Anthra[2,3-j]heptaphene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s extended conjugated system, which allows for the delocalization of electrons and the formation of reactive intermediates .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding dihydro derivatives.
Major Products:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has shown that derivatives of Anthra[2,3-j]heptaphene exhibit anticancer properties by inhibiting the proliferation of cancer cells
Mechanism of Action
The mechanism by which Anthra[2,3-j]heptaphene exerts its effects is primarily through the interaction with cellular proteins and nucleic acids. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . These mechanisms make it a potent candidate for anticancer therapy.
Comparison with Similar Compounds
Anthraquinone: Known for its use in dye production and as an anticancer agent.
Anthra[2,3-b]furan-5,10-dione: Exhibits superior antiproliferative activity compared to its thiophene and pyrrole analogs.
Anthra[2,3-b]thiophene-3-carboxylic acid: Used in the development of chemotherapeutic agents and photo-controlled materials.
Uniqueness: Anthra[2,3-j]heptaphene stands out due to its unique heptaphene ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
CAS No. |
214-77-7 |
|---|---|
Molecular Formula |
C42H24 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
decacyclo[28.12.0.02,15.04,13.06,11.016,29.018,27.020,25.032,41.034,39]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene |
InChI |
InChI=1S/C42H24/c1-2-8-26-14-32-20-38-37(19-31(32)13-25(26)7-1)39-21-33-15-27-9-3-4-11-29(27)17-35(33)23-41(39)42-24-36-18-30-12-6-5-10-28(30)16-34(36)22-40(38)42/h1-24H |
InChI Key |
SKNAVPCRWGBZIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC7=CC=CC=C7C=C6C=C5C8=CC9=CC1=CC=CC=C1C=C9C=C48 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


